

Spectroscopic Data of 2-Amino-5-chloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-chloropyridin-3-ol

Cat. No.: B1279299

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-5-chloropyridine. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-chloropyridine.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.88	d	2.4	H-6
7.22	dd	8.4, 2.4	H-4
6.41	d	8.4	H-3
4.46	br s	-	-NH ₂

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
158.2	C-2
147.9	C-6
137.9	C-4
119.9	C-5
108.9	C-3

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3435	Strong	N-H stretch (asymmetric)
3315	Strong	N-H stretch (symmetric)
1640	Strong	N-H bend (scissoring)
1598	Strong	C=C/C=N stretch (ring)
1490	Strong	C=C/C=N stretch (ring)
825	Strong	C-H out-of-plane bend
790	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
128	100	$[\text{M}]^+$
130	32	$[\text{M}+2]^+$ (due to ^{37}Cl isotope)
93	50	$[\text{M}-\text{Cl}]^+$
66	25	$[\text{C}_4\text{H}_4\text{N}]^+$

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A few milligrams of 2-Amino-5-chloropyridine are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR: The proton NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- ^{13}C NMR: The carbon-13 NMR spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film from a volatile solvent. For attenuated total reflectance (ATR), the solid sample is placed directly on the crystal.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

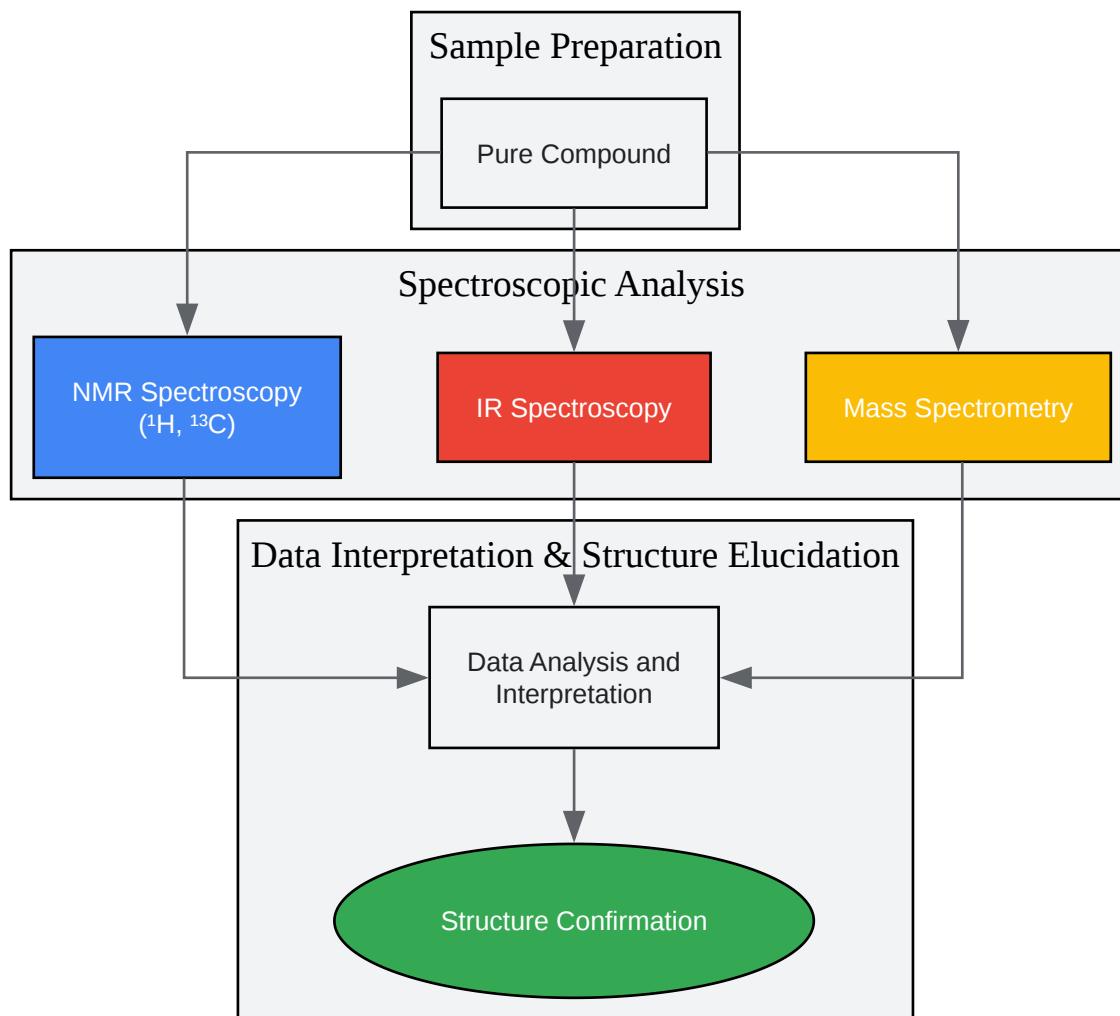
Mass Spectrometry (MS):

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct insertion, or as the eluent from a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.
- **Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

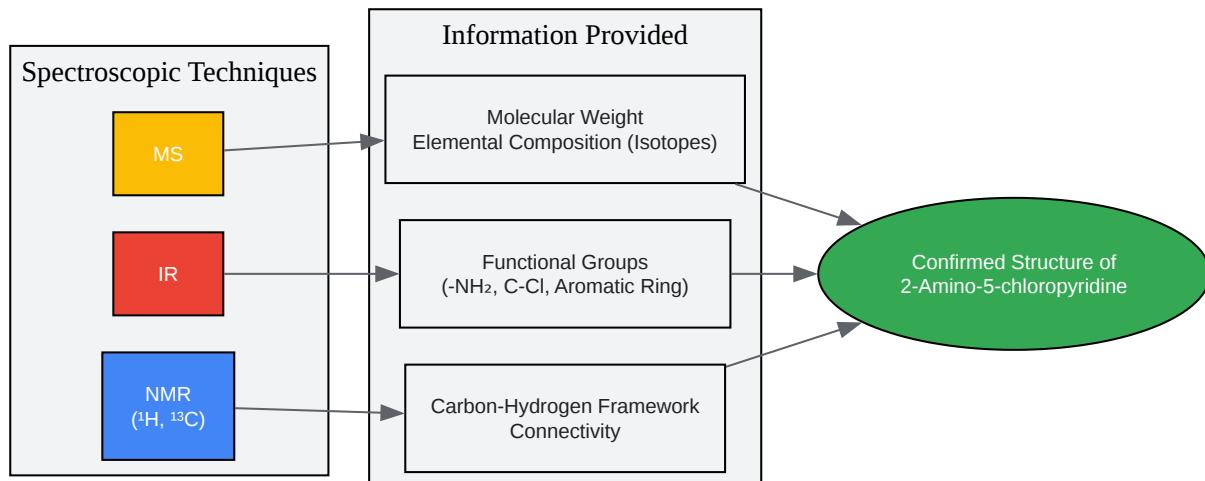


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A general workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary information to confirm the structure of 2-Amino-5-chloropyridine.



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Complementary data from NMR, IR, and MS for structural confirmation.

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